1-(4-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
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Overview
Description
1-(4-methylbenzyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-methylbenzyl group: This step often involves nucleophilic substitution reactions where the pyrrolidin-2-one core is reacted with 4-methylbenzyl halides.
Formation of the 1,2,4-oxadiazole ring: This can be synthesized through the reaction of hydrazides with nitriles under acidic or basic conditions.
Coupling of the pyridin-4-yl group: This final step involves the coupling of the 1,2,4-oxadiazole intermediate with pyridin-4-yl derivatives using suitable coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-(4-methylbenzyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(4-methylbenzyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is explored for its use in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-methylbenzyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-methylbenzyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-thione: This compound features a thione group instead of a ketone, which may alter its reactivity and biological activity.
1-(4-methylbenzyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-amine: The amine derivative may have different pharmacological properties and applications.
1-(4-methylbenzyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-ol: The alcohol derivative may exhibit different chemical reactivity and biological effects.
The uniqueness of 1-(4-methylbenzyl)-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H18N4O2/c1-13-2-4-14(5-3-13)11-23-12-16(10-17(23)24)18-21-19(25-22-18)15-6-8-20-9-7-15/h2-9,16H,10-12H2,1H3 |
InChI Key |
ZYCZJIRZRSLSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C3=NOC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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